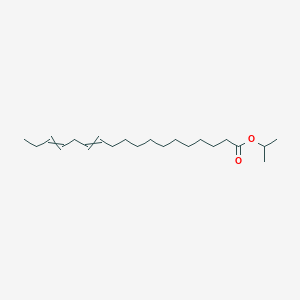![molecular formula C8H11NO4 B12629712 2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester CAS No. 949585-09-5](/img/structure/B12629712.png)
2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester is a complex organic compound characterized by its unique bicyclic structure. This compound contains a combination of oxygen, nitrogen, and carbon atoms arranged in a specific configuration, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the bicyclic core through cyclization reactions, followed by the introduction of functional groups such as the carboxylic acid ethyl ester. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen or oxygen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature control, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe or ligand in biochemical assays to investigate enzyme activity or receptor binding.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: This compound shares a similar bicyclic structure but differs in the functional groups attached to the core.
2,3-Dioxabicyclo[2.2.2]oct-5-ene: Another related compound with a similar core structure but different functional groups.
Uniqueness
What sets 2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester apart is its specific combination of oxygen, nitrogen, and carboxylic acid ethyl ester groups. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
CAS No. |
949585-09-5 |
|---|---|
Molecular Formula |
C8H11NO4 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
ethyl 2,3-dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylate |
InChI |
InChI=1S/C8H11NO4/c1-2-11-8(10)9-5-6-3-4-7(9)13-12-6/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
UJQNGGGFJPMVCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC2C=CC1OO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


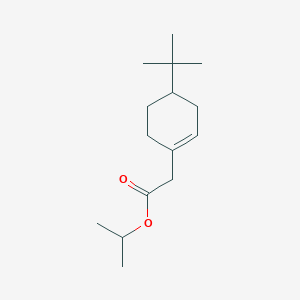
![4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12629635.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-](/img/structure/B12629642.png)
![8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-](/img/structure/B12629649.png)
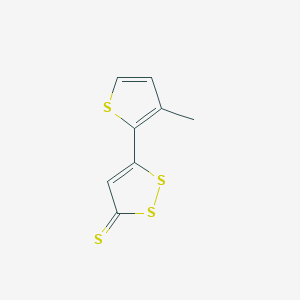
![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile](/img/structure/B12629659.png)
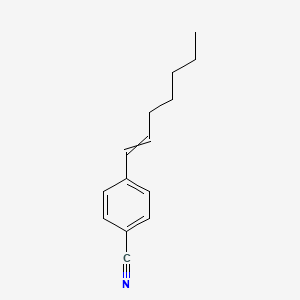
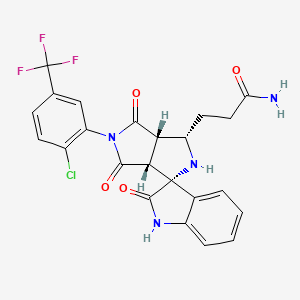
![N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B12629674.png)
![[(Triethoxymethyl)selanyl]benzene](/img/structure/B12629678.png)
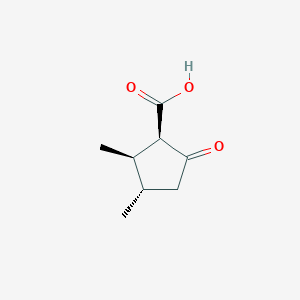
![3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B12629692.png)
![N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide](/img/structure/B12629704.png)
